3,5-bis(chloromethyl)-1H-pyrazole hydrochloride
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Overview
Description
3,5-Bis(chloromethyl)-1H-pyrazole hydrochloride is a chemical compound with the molecular formula C5H6Cl3N2 It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-bis(chloromethyl)-1H-pyrazole hydrochloride typically involves the chloromethylation of 1H-pyrazole. One common method includes the reaction of 1H-pyrazole with formaldehyde and hydrochloric acid in the presence of a chlorinating agent such as thionyl chloride. The reaction is carried out under reflux conditions, and the product is isolated by crystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is typically purified through recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
3,5-Bis(chloromethyl)-1H-pyrazole hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl groups can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the chloromethyl groups can yield methyl or methylene derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution: Formation of substituted pyrazoles with various functional groups.
Oxidation: Formation of pyrazole carboxylic acids or aldehydes.
Reduction: Formation of pyrazole derivatives with methyl or methylene groups.
Scientific Research Applications
3,5-Bis(chloromethyl)-1H-pyrazole hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3,5-bis(chloromethyl)-1H-pyrazole hydrochloride involves its interaction with various molecular targets. The chloromethyl groups can form covalent bonds with nucleophilic sites on proteins or DNA, leading to potential biological effects. The compound may also interact with specific enzymes or receptors, modulating their activity and leading to therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds
3,5-Bis(chloromethyl)pyridine hydrochloride: Similar structure but with a pyridine ring instead of a pyrazole ring.
3,5-Dichloromethyl-1H-pyrazole: Lacks the hydrochloride salt form.
1,3-Bis(chloromethyl)benzene: Contains a benzene ring instead of a pyrazole ring.
Uniqueness
3,5-Bis(chloromethyl)-1H-pyrazole hydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical reactivity and biological activity. Its dual chloromethyl groups provide versatile sites for further chemical modifications, making it a valuable intermediate in synthetic chemistry.
Properties
CAS No. |
96616-82-9 |
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Molecular Formula |
C5H7Cl3N2 |
Molecular Weight |
201.5 |
Purity |
95 |
Origin of Product |
United States |
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